molecular formula C13H18N4O2 B2652691 3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one CAS No. 852399-86-1

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one

Cat. No. B2652691
CAS RN: 852399-86-1
M. Wt: 262.313
InChI Key: OXCPMKWHHVJZSJ-UHFFFAOYSA-N
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Description

The compound “3-Ethoxypropylamine” is a clear colorless liquid . It is used as an intermediate in the production of dyestuff and cosmetics . It is also used to partially open the rigid oxetane chain and to identify Hsp70 modulators .


Synthesis Analysis

While specific synthesis methods for “3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one” were not found, “3-Ethoxypropylamine” can be synthesized from "3-Ethoxypropionitrile" .


Molecular Structure Analysis

The molecular structure of a related compound, “3-Ethoxypropyl acetate”, has been analyzed . Its molecular formula is C7H14O3 .


Physical And Chemical Properties Analysis

“3-Ethoxypropylamine” has a melting point of -70 °C, a boiling point of 136-138 °C (lit.), and a density of 0.861 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.418 (lit.) .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

This compound serves as a precursor in the synthesis of novel chemical structures. For instance, reactions with aliphatic amines, ammonia, and hydrazine hydrate have led to the creation of new quinazolin-4-one derivatives, showcasing the compound's versatility in chemical transformations and the synthesis of complex molecules (P. Reddy & V. G. Reddy, 1990). Additionally, the compound's reactivity with ortho-esters and other chemical entities underlines its utility in generating a variety of fused isoquinolines and other heterocyclic systems, which are of interest for their potential biological activities (Enas M. Awad et al., 2002).

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of this compound to explore their antimicrobial and antifungal effects. For example, new 3,4-dihydroquinazolin-4-one derivatives have been tested for their antimicrobial activities, revealing their potential as agents against various microbial strains. This underlines the compound's relevance in the development of new antimicrobial agents (M. El-zohry & M. Abd-Alla, 2007). Furthermore, novel groups of quinazolin-4(3H)-one derivatives have been prepared and evaluated for their fungicidal activities, highlighting the compound's application in addressing fungal infections (M. El-Hashash et al., 2015).

Biological Activity Screening

The derivatives of this compound have been synthesized and screened for various biological activities, including their potential as analgesic, anticholinesterase, and antioxidant agents. This indicates the compound's significant role in medicinal chemistry, where its derivatives are explored for therapeutic properties (Arif Mermer et al., 2018). The wide range of activities investigated further emphasizes the importance of this compound and its derivatives in the development of new drugs and therapeutic agents.

Safety and Hazards

“3-Ethoxypropylamine” is classified as a combustible solid . It has a hazard classification of Eye Irrit. 2 . Precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Future Directions

As “3-Ethoxypropylamine” is used as an intermediate in the production of dyestuff and cosmetics , future research could focus on optimizing its synthesis and exploring new applications.

properties

IUPAC Name

3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-2-19-9-5-8-17-12(18)10-6-3-4-7-11(10)15-13(17)16-14/h3-4,6-7H,2,5,8-9,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCPMKWHHVJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328120
Record name 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852399-86-1
Record name 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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